molecular formula C17H30Na2O7S B13798901 Disodium tridecylsulfosuccinate CAS No. 83147-64-2

Disodium tridecylsulfosuccinate

Cat. No.: B13798901
CAS No.: 83147-64-2
M. Wt: 424.5 g/mol
InChI Key: QIKBKLBUYNRIBS-UHFFFAOYSA-L
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Description

Disodium tridecylsulfosuccinate (CAS 83147-64-2) is an anionic surfactant with the IUPAC name Butanedioic acid, sulfo-, 1-tridecyl ester, disodium salt. It functions primarily as a surfactant due to its amphiphilic structure, which includes a hydrophilic sulfosuccinate head and a hydrophobic tridecyl (C13) tail . This compound is listed in the International Nomenclature of Cosmetic Ingredients (INCI) and is widely used in cosmetic formulations for its emulsifying and foaming properties. Its long alkyl chain enhances hydrophobic interactions, making it effective in stabilizing oil-in-water emulsions .

Properties

CAS No.

83147-64-2

Molecular Formula

C17H30Na2O7S

Molecular Weight

424.5 g/mol

IUPAC Name

disodium;2-sulfo-2-tridecylbutanedioate

InChI

InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(16(20)21,14-15(18)19)25(22,23)24;;/h2-14H2,1H3,(H,18,19)(H,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

QIKBKLBUYNRIBS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)[O-])(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The preparation of disodium tridecylsulfosuccinate typically involves a two-step process: esterification and sulfonation. In the esterification stage, tridecyl alcohol reacts with maleic anhydride in the presence of a catalyst to form tridecyl maleate. This reaction is carried out at elevated temperatures. In the sulfonation stage, tridecyl maleate reacts with sodium bisulfite to form this compound . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Disodium tridecylsulfosuccinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions are less common but can occur under strong reducing conditions.

    Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Disodium tridecylsulfosuccinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium tridecylsulfosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, leading to their disruption and the release of cellular contents. This mechanism is particularly useful in applications requiring the breakdown of biological membranes .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Compounds

Disodium tridecylsulfosuccinate belongs to a broader class of sulfosuccinate surfactants. Below is a comparative analysis of its structural analogs, focusing on alkyl chain characteristics, applications, and functional differences.

Structural and Functional Comparison

Compound Name CAS Number Alkyl Chain Molecular Formula* Key Function Primary Applications
This compound 83147-64-2 Tridecyl (C13) C₁₆H₂₉Na₂O₇S Surfactant Cosmetics, emulsifiers
Disodium Lauryl Sulfosuccinate 26838-05-1 Lauryl (C12) C₁₆H₂₈Na₂O₇S Surfactant Personal care, detergents
Docusate Sodium (Disodium mono(2-ethylhexyl) sulfosuccinate) 577-11-7 2-ethylhexyl (branched C8) C₂₀H₃₇Na₂O₇S Surfactant, wetting agent Pharmaceuticals (laxatives)

*Molecular formulas inferred from IUPAC nomenclature and alkyl chain data.

Key Observations:

Alkyl Chain Length and Hydrophobicity :

  • This compound’s C13 chain provides higher hydrophobicity compared to lauryl (C12) and ethylhexyl (C8) analogs. This increases its efficacy in stabilizing emulsions but may reduce water solubility .
  • Docusate sodium’s branched C8 chain lowers surface tension more effectively, making it suitable for pharmaceutical applications like stool softening .

Critical Micelle Concentration (CMC) :

  • Longer alkyl chains (e.g., C13) typically exhibit lower CMC values, enhancing surfactant efficiency at lower concentrations. This property is advantageous in cosmetic formulations requiring mildness and stability .

Applications :

  • Cosmetics : this compound and lauryl sulfosuccinate are preferred for shampoos and cleansers due to their foaming and mildness .
  • Pharmaceuticals : Docusate sodium’s branched structure and regulatory compliance (USP standard) make it ideal for medical use .

Research and Regulatory Insights

  • This compound: Approved under INCI for cosmetic use, indicating safety in topical applications . Limited direct research data in the provided evidence, but its structural similarity to other sulfosuccinates suggests comparable surfactant behavior.
  • Docusate Sodium : Recognized in the USP Dietary Supplements Compendium as a pharmaceutical-grade excipient, emphasizing stringent purity standards .
  • Disodium Lauryl Sulfosuccinate : Used in commercial products like Plantapon SB for its balance of solubility and emulsification, validated by its INCI listing .

Performance in Formulations

  • This suggests that sulfosuccinates with longer alkyl chains (e.g., C13) may enhance gel stability in hydrophobic systems .

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